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Compound of Interest

Compound Name: Tantalum silicide

Cat. No.: B078852 Get Quote

For Researchers, Scientists, and Microelectronics Professionals

These application notes provide a comprehensive overview of the properties, deposition, and

integration of tantalum silicide (TaSi₂) as a low-resistivity interconnect material in

microelectronics. Detailed protocols for common fabrication and characterization techniques

are included to assist researchers in implementing TaSi₂ in their process flows.

Application Note: Properties and Advantages of
Tantalum Silicide
Tantalum silicide (TaSi₂) is a refractory metal silicide that has been widely adopted in the

microelectronics industry, particularly as a key component in "polycide" gate structures. As

device dimensions continue to shrink, the high sheet resistance of traditional doped polysilicon

interconnects becomes a significant limiting factor for device performance.[1][2][3] TaSi₂ offers

a compelling solution by providing significantly lower resistivity while maintaining compatibility

with standard silicon fabrication processes.[3][4][5]

Key advantages of TaSi₂ include:

Low Resistivity: Annealed TaSi₂ films can achieve resistivities in the range of 35-60 µΩ·cm, a

significant improvement over heavily doped polysilicon.[5][6][7]

High-Temperature Stability: TaSi₂ is thermally stable at temperatures up to 1000°C, making it

compatible with high-temperature processing steps like dopant activation anneals.[4][5][7]
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Process Compatibility: It can be deposited using standard techniques like sputtering and

chemical vapor deposition (CVD) and can be patterned using reactive ion etching (RIE).[1][8]

[9]

Good Oxidation Resistance: When formed over polysilicon, a stable silicon dioxide (SiO₂)

layer can be grown on the TaSi₂ surface during oxidation, which is crucial for device

fabrication.[1][6]

TaSi₂ is most commonly used in a polycide structure, which consists of a layer of TaSi₂

deposited on top of a doped polysilicon layer.[8] This bilayer combines the low sheet resistance

of the silicide with the reliable gate oxide interface and work function characteristics of the

polysilicon.

Quantitative Data for Tantalum Silicide
The following tables summarize key quantitative properties of TaSi₂ relevant to its application in

microelectronics.

Table 1: Electrical and Physical Properties of TaSi₂

Property Value Notes

Thin Film Resistivity 35-55 µΩ·cm
After annealing at 800-1000°C.

[5][7]

Melting Point ~2200°C
Provides high-temperature

stability.[10]

Sintering/Annealing Temp. 800-1000°C

Required to form the low-

resistivity crystalline phase.[5]

[7]

Thermal Stability on Si Up to ~1000°C

Stable during subsequent

high-temperature process

steps.[5][7]

Schottky Barrier Height (n-Si) ~0.59 eV
Important for contact

resistance.[5][7]
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Table 2: Comparison of Common Metal Silicides

Silicide
Thin Film
Resistivity (µΩ·cm)

Sintering
Temperature (°C)

Thermal Stability
on Si (°C)

TaSi₂ 35-55 800-1000 ~1000

TiSi₂ (C54) 13-16 700-900 ~900

WSi₂ 30-70 1000 ~1000

CoSi₂ 14-20 600-800 ~950

NiSi 14-20 400-600 ~650

Data compiled from multiple sources.[5][7]

Experimental Protocols
The following sections provide detailed protocols for the deposition and patterning of TaSi₂

films.

Protocol: TaSi₂ Deposition via DC Magnetron Sputtering
This protocol describes the deposition of a TaSi₂ thin film from a composite target onto a silicon

wafer. Sputtering is a widely used physical vapor deposition (PVD) technique for producing

high-quality silicide films.[1][11]

Equipment and Materials:

DC Magnetron Sputtering System

High Purity Argon (Ar) Gas

TaSi₂ Sputtering Target (Nominally stoichiometric)

Silicon wafers (e.g., p-type, <100> orientation)

Standard wafer cleaning reagents (e.g., RCA clean)
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Procedure:

Wafer Preparation:

Perform a standard RCA clean on the silicon wafers to remove organic and inorganic

surface contaminants.

Optional: Perform a dilute hydrofluoric acid (HF) dip to remove the native oxide layer

immediately before loading into the sputtering system.

Dry the wafers thoroughly using a nitrogen gun.

System Preparation:

Load the cleaned wafers into the sputtering chamber.

Pump the chamber down to a base pressure of < 8 x 10⁻⁷ Torr to minimize contamination.

[1]

Deposition:

Introduce high-purity Argon (Ar) gas into the chamber.

Set the Ar pressure to a working pressure between 5-7 mTorr.[1]

Apply DC power to the TaSi₂ target to strike the plasma. A typical power might be 90-200

W, depending on the system and desired deposition rate.[12]

Deposit the TaSi₂ film to the desired thickness. Film thickness is typically controlled by

deposition time and is monitored in-situ or calibrated beforehand. Common thicknesses

range from 1000 Å to 4000 Å (100 nm to 400 nm).[1][11][12]

Post-Deposition Annealing (Sintering):

Transfer the wafers to a tube furnace or rapid thermal processing (RTP) system.

Anneal the wafers in a high-purity nitrogen (N₂) or forming gas ambient.[1][2]
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Ramp the temperature to 800-900°C and hold for 30-60 minutes.[1][8] This step is critical

for crystallizing the film and achieving low resistivity. The sheet resistance will decrease

significantly as the annealing temperature increases.[1][2][11]

Protocol: TaSi₂ Deposition via Low-Pressure Chemical
Vapor Deposition (LPCVD)
LPCVD can also be used to deposit TaSi₂ films, often in the context of creating a polycide stack

in a single reactor.[9]

Equipment and Materials:

LPCVD Reactor Tube

Tantalum Pentachloride (TaCl₅) solid source

Silane (SiH₄) gas

Silicon wafers with a pre-deposited polysilicon layer

Procedure:

Wafer Loading: Load wafers with a polysilicon layer into the LPCVD furnace.

System Pump/Purge: Evacuate the system to low pressure and heat the reactor to the

desired deposition temperature, typically in the range of 190-300°C for some advanced

precursors or higher for traditional ones.[13][14]

Precursor Introduction:

Heat the TaCl₅ source to sublimate it and introduce the vapor into the reactor.

Simultaneously flow SiH₄ gas into the reactor.

Deposition: The gases react on the wafer surface to form a tantalum silicide film. The

chemical reaction is typically: 2 TaCl₅ + 5 SiH₄ → 2 TaSi₂ + 10 HCl + 5 H₂ (Simplified)

Post-Deposition:
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Purge the chamber with an inert gas.

Perform a post-deposition anneal at ≥ 850°C to stabilize the film and improve its electrical

properties, similar to the sputtering protocol.[8]

Protocol: Patterning of TaSi₂/Polysilicon Stack via
Reactive Ion Etching (RIE)
This protocol outlines the process for defining gate structures from a deposited polycide

(TaSi₂/Poly-Si) stack.

Equipment and Materials:

Wafers with TaSi₂/Polysilicon film stack

Photoresist and standard photolithography tools

Reactive Ion Etching (RIE) system

Etchant gases (e.g., chlorine-based or fluorine-based plasma)

Procedure:

Photolithography:

Spin-coat the wafers with a suitable photoresist.

Expose the photoresist using a photomask with the desired gate pattern.

Develop the photoresist to create the etch mask, exposing the polycide stack in the areas

to be removed.

Reactive Ion Etching:

Place the patterned wafers into the RIE chamber.

Perform a two-step etch process. A common approach uses a chlorine or fluorine-based

plasma chemistry.
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Step 1 (Silicide Etch): Use a plasma chemistry optimized for etching TaSi₂.

Step 2 (Polysilicon Etch): Adjust the gas chemistry to selectively and cleanly etch the

underlying polysilicon, stopping on the gate dielectric layer (e.g., SiO₂).

The composite structure is typically etched using a single reactive ion etching process.[8]

Post-Etch Cleaning:

Perform a plasma ash process to remove the remaining photoresist.

Use appropriate wet chemical cleaning steps to remove any etch residues.

Visualizations: Workflows and Structures
The following diagrams illustrate key processes and structures involving TaSi₂.
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Experimental Workflow for Sputtered TaSi₂ Film Fabrication

Substrate Preparation

Deposition Process

Post-Processing

Start: Silicon Wafer

RCA Clean

HF Dip (Optional)

Load into Sputter System

Pump to Base Pressure
(< 8e-7 Torr)

Sputter Deposit TaSi₂ Film
(Ar Plasma, 5-7 mTorr)

High-Temp Anneal
(800-900°C in N₂)

Characterization
(4-Point Probe, XRD)

End: Low-Resistivity
TaSi₂ Film

Click to download full resolution via product page

Caption: Workflow for TaSi₂ thin film deposition and annealing.
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Logical Structure of a TaSi₂ Polycide Gate

TaSi₂ (Silicide Layer) Doped Polysilicon (Gate Electrode) SiO₂ (Gate Dielectric) Silicon Substrate (Channel Region)

Low Sheet Resistance
(Fast Signal Propagation)

Stable Si/SiO₂ Interface
(Good Device Characteristics) High-Quality Insulation

Click to download full resolution via product page

Caption: Diagram of a TaSi₂ polycide gate stack structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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